molecular formula C17H24N2O6 B1599044 Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate CAS No. 62072-82-6

Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Cat. No.: B1599044
CAS No.: 62072-82-6
M. Wt: 352.4 g/mol
InChI Key: XUBDTGBUGMAAHD-UHFFFAOYSA-N
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Description

This compound features a β-alaninate backbone with dual substituents: a 5-(acetylamino)-2-methoxyphenyl group and a 3-methoxy-3-oxopropyl moiety.

Properties

IUPAC Name

methyl 3-(5-acetamido-2-methoxy-N-(3-methoxy-3-oxopropyl)anilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-12(20)18-13-5-6-15(23-2)14(11-13)19(9-7-16(21)24-3)10-8-17(22)25-4/h5-6,11H,7-10H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBDTGBUGMAAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211123
Record name Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62072-82-6
Record name N-[5-(Acetylamino)-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester
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Record name Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Record name Methyl N-[5-(acetylamino)-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate
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Biological Activity

Methyl N-(5-(acetylamino)-2-methoxyphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate (CAS Number: 62072-82-6) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

PropertyValue
Molecular FormulaC17H24N2O6
Molecular Weight352.387 g/mol
InChI KeyXUBDTGBUGMAAHD-UHFFFAOYSA-N
LogP1.26

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the desired product through acylation and amidation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it was evaluated for its Minimum Inhibitory Concentration (MIC) against Escherichia coli and Pseudomonas aeruginosa, revealing promising results with MIC values comparable to standard antibiotics .

The mechanism of action is believed to involve the interaction of the compound with specific molecular targets within microbial cells. The acetylamino group can participate in hydrogen bonding, while the methoxyphenyl group enhances hydrophobic interactions, potentially modulating enzyme activities or receptor functions.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study focused on evaluating the antibacterial efficacy of this compound against clinical strains showed that it effectively inhibited bacterial growth, demonstrating its potential as an alternative therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests conducted on various cell lines indicated that while the compound exhibits antibacterial properties, it also has selective cytotoxic effects, suggesting a need for further investigation into its safety profile and therapeutic index .

Research Findings

Recent research has focused on the compound's pharmacokinetic properties and its potential as a lead compound in drug development. The following table summarizes key findings from various studies:

StudyFindings
Antimicrobial EfficacyEffective against E. coli and P. aeruginosa with MIC values indicating strong activity.
CytotoxicitySelective cytotoxic effects observed in human cell lines; further studies needed for safety evaluation.
Mechanism InsightsInteraction with DNA gyrase and MurD enzyme suggests potential as an antibacterial agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogs
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents LogP (Calculated) Notable Properties
Target Compound Not explicitly provided ~470 (estimated) 5-Acetylamino-2-methoxyphenyl, 3-methoxy-3-oxopropyl ~3.1 (estimated) Moderate lipophilicity, ester hydrolyzability
Methyl N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate (61355-92-8) C₂₂H₂₅N₅O₇ 471.46 4-Nitrophenylazo 3.13 (experimental) Higher polarity due to azo group; used as Disperse Red 278 (dye)
β-Alanine, N-[5-(acetylamino)-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl- (86888-15-5) C₂₃H₂₄ClN₆O₈ 563.93 Chloro-dinitrophenylazo, ethyl ~4.5 (estimated) High reactivity, potential toxicity from Cl and NO₂ groups
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (105-71-5) C₉H₁₇NO₄ 203.24 Methyl, 3-methoxy-3-oxopropyl ~1.2 (estimated) Low molecular weight, hydrophilic

Key Observations:

  • Lipophilicity: The target compound’s LogP (~3.1) is comparable to its azo derivative (61355-92-8, LogP 3.13) but lower than halogenated analogs (e.g., 86888-15-5, LogP ~4.5). Methoxy and ester groups enhance solubility relative to nitro/halogen substituents.
  • Stability: The absence of reactive azo or halogen groups in the target compound suggests greater metabolic stability compared to 86888-15-5 and 61355-92-6. Ester groups may hydrolyze under acidic/basic conditions, a property shared with 105-71-5 .

Structural and Functional Comparisons

Aromatic vs. Aliphatic Substituents
  • Target Compound vs. 61355-92-8: Both contain aromatic phenyl groups, but the azo group in 61355-92-8 introduces conjugation, altering UV-Vis absorption (critical for dye applications).
  • Target Compound vs. 105-71-5: The simpler aliphatic structure of 105-71-5 lacks aromaticity, reducing planarity and limiting applications in dye chemistry or protein binding .
Halogenated Analogs
  • However, these groups may also confer genotoxicity or environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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